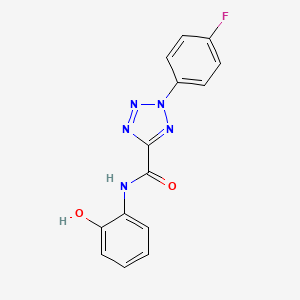

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN5O2/c15-9-5-7-10(8-6-9)20-18-13(17-19-20)14(22)16-11-3-1-2-4-12(11)21/h1-8,21H,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGFRLGJMWBWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Coupling with Hydroxyphenyl Group: The final step involves coupling the tetrazole intermediate with a hydroxyphenyl derivative using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like LiAlH4 or H2/Pd-C.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 in solvents like dichloromethane or acetonitrile.

Reduction: LiAlH4 in ether or H2 with Pd-C catalyst in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of bases like NaH or K2CO3.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Biological Studies: It can serve as a probe for studying enzyme interactions and biological pathways.

Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl and hydroxyphenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Key Observations :

- Polarity and Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to ethoxy () or chloro/trifluoromethyl derivatives () .

- Lipophilicity : CF₃ and chloro substituents () increase membrane permeability but may reduce solubility .

- Binding Affinity : Fluorinated benzamides () demonstrate strong enzyme inhibition, suggesting fluorophenyl groups enhance target engagement .

Pharmacological and Physicochemical Properties

Notes:

- The hydroxyl group in the target compound may improve binding to hydrophilic targets (e.g., kinases, proteases) compared to ethoxy derivatives .

Biological Activity

2-(4-fluorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide, a synthetic compound belonging to the tetrazole class, has garnered attention for its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and comparative studies with similar compounds.

- IUPAC Name: 2-(4-fluorophenyl)-N-(2-hydroxyphenyl)tetrazole-5-carboxamide

- Molecular Formula: C14H10FN5O2

- CAS Number: 1396879-37-0

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates or inhibitors. The tetrazole ring structure allows it to bind effectively to enzymes or receptors, modulating their activity. The presence of fluorine and hydroxyl groups enhances binding affinity through hydrophobic interactions and hydrogen bonding.

Antiallergic Activity

A study explored the antiallergic properties of a series of tetrazole derivatives, including this compound. The compound exhibited significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test. One derivative in this series showed an ID50 value of 0.16 mg/kg when administered orally, indicating it was 130 times more potent than disodium cromoglycate (DSCG) .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Its structural features suggest that it may inhibit specific enzymes involved in inflammatory pathways. For instance, the tetrazole moiety can interact with active sites of enzymes, leading to reduced enzyme activity and subsequent anti-inflammatory effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals several insights into the biological activity influenced by different substituents:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2-(4-chlorophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide | Structure | Moderate antiallergic activity |

| 2-(4-bromophenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide | Structure | Lower potency compared to fluorinated derivative |

| 2-(4-methylphenyl)-N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide | Structure | Exhibits different binding affinity |

The presence of fluorine in the target compound enhances its chemical reactivity and biological activity compared to its chlorinated and brominated counterparts.

Case Studies and Research Findings

Research indicates that modifications in the tetrazole structure can significantly impact biological efficacy. For instance, a study found that altering substituents on the phenyl groups led to variations in enzyme inhibition profiles and antiallergic potency .

In another investigation, the synthesis of related tetrazole derivatives demonstrated that specific structural modifications could enhance or diminish their pharmacological effects, suggesting a strong structure-activity relationship (SAR) .

Q & A

Q. How to validate the compound’s role as a positive allosteric modulator (PAM) of mGlu4?

- Protocol :

- Calcium Flux Assay : Use HEK293 cells expressing mGlu4 (EC₅₀ = 280 nM; Emax = 120% vs. glutamate alone) .

- Electrophysiology : Patch-clamp recordings in striatal neurons to measure potentiation of glutamate currents .

- In Vivo Efficacy : Test in 6-OHDA Parkinson’s model (rotarod performance improvement at 10 mg/kg, p.o.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.